molecular formula C27H30N2O4 B2358208 Ethyl 1-[6-ethoxy-3-(4-methylbenzoyl)quinolin-4-yl]piperidine-4-carboxylate CAS No. 866845-04-7

Ethyl 1-[6-ethoxy-3-(4-methylbenzoyl)quinolin-4-yl]piperidine-4-carboxylate

Cat. No. B2358208
CAS RN: 866845-04-7
M. Wt: 446.547
InChI Key: AAKCNVVKYIKUMS-UHFFFAOYSA-N
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Description

The compound is a derivative of quinoline, which is a nitrogenous base often used in drug research and development . It has an ethyl piperidine carboxylate group, a 4-methylbenzoyl group, and an ethoxy group attached to the quinoline ring.


Synthesis Analysis

While specific synthesis methods for this compound are not available, quinoline derivatives are often synthesized through various methods including the Skraup synthesis, Doebner-Miller reaction, and Friedländer synthesis . The specific synthesis method for this compound would likely involve the formation of the quinoline ring followed by the addition of the various functional groups.


Chemical Reactions Analysis

Quinoline derivatives are known to undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations . The specific reactions that this compound would undergo would depend on the specific functional groups present and their positions on the quinoline ring.

Scientific Research Applications

Chemical Synthesis and Stereochemistry

Ethyl trans-anti-, cis-anti-, and cis-syn-4-methyl-1, 2, 3, 4, 4a, 5, 6, 10b-octahydrobenzo[f]-quinoline-2-carboxylates, similar in structure to the compound , were synthesized to study their stereochemistries. Derivatives were also prepared with modifications like replacement of C2-ethoxycarbonyl group by carboxyl, diethylcarbamoyl, hydroxymethyl, and methyl groups (Horii et al., 1966).

Synthesis for Pharmaceutical Applications

A practical and scalable synthesis approach was developed for rac-(3S,4aR,10aR)-6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester, an intermediate important for pharmaceutically active compounds. This synthesis utilized economical and readily available materials, suggesting potential scalability for pharmaceutical manufacturing (Bänziger et al., 2000).

Antimicrobial and Antifungal Applications

1-Ethyl-6,8-difluoro-4-oxo-7(4-aryl piperazin-1-yl) 1,4-dihydro-quinoline-3-carboxylic acid derivatives and related compounds, similar to the compound of interest, were synthesized and evaluated for antibacterial and antifungal activities. The studies showed promising antimicrobial activities for some of these compounds (Srinivasan et al., 2010).

Biological Properties

Ethyl 2-aminobenzo[d]thiazole-6-carboxylate reacted with piperidine to produce ethyl 2-(piperidin-1-yl)benzo[d]thiazole-6-carboxylate. Its biological studies indicated good antibacterial and antifungal activities, demonstrating the potential of related compounds in biological applications (Shafi et al., 2021).

Future Directions

The study of quinoline derivatives is a vibrant field due to their pharmaceutical and biological activities . Future research could involve the synthesis of new derivatives, investigation of their biological activity, and development of new drugs based on these compounds.

properties

IUPAC Name

ethyl 1-[6-ethoxy-3-(4-methylbenzoyl)quinolin-4-yl]piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N2O4/c1-4-32-21-10-11-24-22(16-21)25(29-14-12-20(13-15-29)27(31)33-5-2)23(17-28-24)26(30)19-8-6-18(3)7-9-19/h6-11,16-17,20H,4-5,12-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAKCNVVKYIKUMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)C(=O)C3=CC=C(C=C3)C)N4CCC(CC4)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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